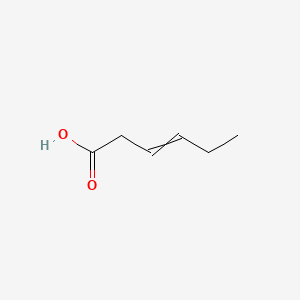

trans-3-Hexenoic acid

Description

3-Hexenoic acid has been reported in Vitis vinifera with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDAWYDNSXJQM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883700 | |

| Record name | (3E)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

0.958-0.971 | |

| Record name | 3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1577-18-0, 4219-24-3 | |

| Record name | trans-3-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B3N069EDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence of trans-3-Hexenoic Acid in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-hexenoic acid, a C6 unsaturated fatty acid, is a naturally occurring compound found in various plants and is recognized for its characteristic green, fruity, and sometimes cheesy aroma.[1][2] This volatile organic compound contributes to the flavor and fragrance profiles of several commercially important fruits and plants, including strawberries and bamboo. Beyond its sensory attributes, this compound and related C6 volatiles are involved in plant defense mechanisms and have garnered interest for their potential antimicrobial and antiviral properties.[3] This technical guide provides an in-depth overview of the discovery of this compound in natural products, its biosynthesis, methods for its analysis, and its known biological activities.

Data Presentation: Occurrence of this compound

While the presence of this compound has been qualitatively confirmed in various natural sources, specific quantitative data in the scientific literature is limited. Most studies on the volatile profiles of plants like strawberry and bamboo focus on a wide range of compounds and often report relative abundance rather than absolute concentrations. The tables below summarize the reported presence of this compound and related C6 compounds in strawberries and bamboo leaves.

Table 1: Presence of this compound and Related C6 Volatiles in Strawberry (Fragaria x ananassa)

| Compound | Presence Reported | Method of Detection | Reference(s) |

| This compound | Yes | GC-MS | [4] |

| Hexanoic acid | Yes | GC-MS | [5][6] |

| (E)-2-Hexenal | Yes | GC-MS, GC-O | [5][7] |

| (Z)-3-Hexenol | Yes | GC-MS | [2] |

| Hexanal | Yes | GC-MS | [2] |

Table 2: Presence of this compound and Related C6 Volatiles in Bamboo Leaves

| Compound | Presence Reported | Bamboo Species | Method of Detection | Reference(s) |

| This compound | Yes | General | Not specified | [4] |

| (E)-2-Hexenal | Yes | Phyllostachys pubescens | GC-O-MS, GCxGC-O-MS | [8] |

| (Z)-3-Hexen-1-ol | Yes | Pleioblastus amarus, Acidosasa chienouensis, Pseudosasa amabilis | HS-SPME-GC-MS | |

| 1-Hexanol | Yes | Phyllostachys sp. | HS-SPME-GC-MS | |

| Hexanal | Yes | Pleioblastus amarus, P. maculatus, P. amabilis, Ph. hirtivagina | HS-SPME-GC-MS |

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The biosynthesis of this compound and other C6 volatile compounds in plants is primarily governed by the lipoxygenase (LOX) pathway. This pathway is typically initiated in response to tissue damage, such as from herbivory or pathogen attack, which brings the necessary enzymes into contact with their substrates. The key steps are outlined below.

-

Release of Fatty Acids: Upon cell disruption, polyunsaturated fatty acids, primarily linolenic acid (C18:3) and linoleic acid (C18:2), are released from chloroplast membranes by the action of lipases.

-

Hydroperoxidation by Lipoxygenase (LOX): Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Specifically, 13-lipoxygenases introduce an oxygen molecule at the C-13 position of linolenic or linoleic acid, forming 13-hydroperoxy-octadecatrienoic acid (13-HPOT) and 13-hydroperoxy-octadecadienoic acid (13-HPOD), respectively.

-

Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxy fatty acids are then cleaved by hydroperoxide lyase (HPL). The cleavage of 13-HPOT yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.

-

Isomerization and Oxidation: (Z)-3-hexenal can then be isomerized to the more stable (E)-2-hexenal. Subsequently, these aldehydes can be oxidized to their corresponding carboxylic acids, such as this compound and trans-2-hexenoic acid, by aldehyde dehydrogenases.

Experimental Protocols: Analysis of this compound

The analysis of this compound and other volatile fatty acids in plant materials is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on methodologies reported in the literature.

Sample Preparation and Extraction

-

Objective: To extract volatile compounds from the plant matrix.

-

Materials:

-

Fresh or frozen plant tissue (e.g., strawberry fruit, bamboo leaves)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Saturated CaCl₂ solution

-

Internal standard (e.g., 2-octanone (B155638) or a deuterated fatty acid)

-

Extraction solvent (e.g., diethyl ether or a mixture of diethyl ether and pentane)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Homogenize a known weight of plant tissue (e.g., 5-10 g) to a fine powder in the presence of liquid nitrogen.

-

Transfer the powdered tissue to a sealed container and add a saturated CaCl₂ solution to inhibit enzymatic activity.

-

Add a known amount of an appropriate internal standard.

-

Perform a liquid-liquid extraction by adding the extraction solvent and shaking vigorously.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis

-

Objective: To separate, identify, and quantify the volatile compounds in the extract.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Typical GC Parameters:

-

Column: A polar capillary column, such as a DB-WAX or FFAP column, is suitable for the separation of fatty acids.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 230 °C at a rate of 5 °C/min.

-

Final hold: Hold at 230 °C for 10 minutes.

-

-

-

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230 °C.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with authentic standards.

Biological Activity and Signaling Pathways

While research into the specific signaling pathways of this compound is ongoing, evidence suggests its involvement in plant defense and its potential as an antimicrobial and antiviral agent.

Plant Defense Signaling

C6 volatiles, including aldehydes and acids derived from the LOX pathway, are known to act as signaling molecules in plant defense. While direct evidence for this compound is limited, studies on the related hexanoic acid have shown that its application can induce resistance in plants against certain pathogens. This induced resistance is associated with the activation of the linolenic and mevalonic acid pathways, which are key routes for the synthesis of defense-related compounds such as jasmonates and terpenoids. It is plausible that this compound, as a product of the LOX pathway, could play a similar role in priming or directly activating plant defense responses.

Antimicrobial and Antiviral Activity

This compound has been investigated for its potential antibacterial and antifungal properties.[3] While detailed mechanisms of action are not fully elucidated, it is hypothesized that as a short-chain fatty acid, it may disrupt the cell membranes of microorganisms.

A study on the closely related trans-2-hexenoic acid demonstrated antiviral activity against coxsackievirus B and enterovirus A71. The proposed mechanism of action was the inhibition of viral replication at the entry stage of infection. It is possible that this compound exerts similar antiviral effects through interference with viral attachment or entry into host cells.

Conclusion

This compound is a significant natural product contributing to the sensory characteristics of fruits and plants such as strawberries and bamboo. Its biosynthesis via the lipoxygenase pathway highlights its role in plant metabolism, particularly in response to stress. While methods for its detection and analysis are well-established, a notable gap exists in the literature regarding its absolute quantification in various natural sources. The emerging evidence of its role in plant defense signaling and its potential antimicrobial and antiviral activities suggest that this compound and related C6 volatiles are promising candidates for further research in the fields of agriculture, food science, and drug development. Future studies focusing on quantitative analysis and the elucidation of its specific molecular targets and signaling pathways will be crucial for harnessing the full potential of this natural compound.

References

The Biosynthesis of Trans-3-Hexenoic Acid: A Core Pathway in Plant Defense and Aroma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The characteristic "green" aroma of freshly cut grass and many fruits and vegetables is largely attributable to a class of volatile organic compounds known as green leaf volatiles (GLVs). Among these, trans-3-Hexenoic acid plays a significant role in plant defense signaling and contributes to the complex flavor profiles of various plant-derived foods. This technical guide provides a detailed overview of the core biosynthesis pathway of this compound in plants, summarizing key enzymatic steps, presenting quantitative data, and outlining experimental protocols for pathway analysis.

The Core Biosynthesis Pathway: From Lipids to Volatile Signals

The biosynthesis of this compound is a branch of the oxylipin pathway, a crucial metabolic route for producing signaling molecules in response to biotic and abiotic stresses. The pathway is initiated by the enzymatic oxidation of polyunsaturated fatty acids released from plant cell membranes upon tissue damage.

The primary precursor for C6 GLVs, including this compound, is α-linolenic acid (C18:3). The pathway can be broadly divided into three key stages:

-

Oxygenation by Lipoxygenase (LOX): The pathway begins with the dioxygenation of α-linolenic acid, catalyzed by the enzyme 13-lipoxygenase (13-LOX). This reaction incorporates molecular oxygen into the fatty acid chain, forming 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). This step is a critical control point, as the hydroperoxides can be shunted into various branches of the oxylipin pathway.

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOT is then rapidly cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B). This cleavage results in the formation of a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid.

-

Isomerization and Oxidation: (Z)-3-hexenal is a highly reactive and unstable compound. It can be enzymatically isomerized to the more stable (E)-2-hexenal by (Z)-3:(E)-2-hexenal isomerase. While the direct enzymatic conversion of a hexenal (B1195481) isomer to this compound is an area of ongoing research, it is widely proposed that an aldehyde dehydrogenase (ALDH) oxidizes one of the hexenal isomers to its corresponding carboxylic acid. Given the structure of the final product, the likely substrate for this oxidation is an isomer that leads to the trans configuration at the 3-position. It is plausible that (E)-2-hexenal or another transient hexenal isomer is converted to this compound.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound.

A Comprehensive Technical Guide to the Physicochemical Properties of trans-3-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-Hexenoic acid (CAS No. 1577-18-0) is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1][2] It is a compound of interest in various fields, including the flavor and fragrance industry, and as a starting material in organic synthesis for pharmaceuticals and agrochemicals.[3][4][5] Its distinct chemical structure, featuring a trans double bond between the third and fourth carbon atoms, significantly influences its physical and chemical characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and a summary of its known biological relevance.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and industrial settings, from predicting its solubility and reactivity to designing appropriate storage and handling procedures.

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₂ | [1][6] |

| Molecular Weight | 114.14 g/mol | [6] |

| CAS Number | 1577-18-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Diffusive cheese-like, somewhat fruity | |

| Melting Point | 11-12 °C | [7] |

| Boiling Point | 208-209 °C at 760 mmHg 118-119 °C at 22 mmHg 114-116 °C at 15 mmHg | [8][9] |

| Density | 0.963 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.44 | [10] |

| Water Solubility | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents | [1] |

| pKa | Not available in search results | |

| LogP (Octanol-Water Partition Coefficient) | 1.60 | |

| Vapor Density | >1 (vs air) | [10] |

| Flash Point | 113 °C (closed cup) | [11] |

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments, primarily based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines and common laboratory practices.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of solid this compound (if solidified by cooling) is finely ground. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂.[12][13][14]

Boiling Point Determination (Distillation Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[9][15][16]

Density Measurement (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume. The pycnometer method involves determining the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Calibration: The empty, clean, and dry pycnometer is weighed (m₁). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed again (m₂).

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. The filled pycnometer is then weighed (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.[17][18]

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a weak acid, the pKa is the pH at which the acid is 50% dissociated. This can be determined by titrating the weak acid with a strong base and monitoring the pH.

Apparatus:

-

pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known volume and concentration of this compound are placed in a beaker with a magnetic stir bar.

-

Titration: The pH electrode is immersed in the solution, and the initial pH is recorded. The strong base is added in small, measured increments from the burette. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis). The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is half the volume of base required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.[10][19][20]

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method - OECD 107)

Principle: The octanol-water partition coefficient (Kow or P) is the ratio of the concentration of a chemical in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. LogP is the logarithm of this ratio and is a measure of a substance's hydrophobicity.

Apparatus:

-

Separatory funnel or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge (if necessary)

-

Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis spectrophotometer)

-

n-Octanol and water (mutually saturated)

Procedure:

-

Preparation: n-Octanol and water are pre-saturated with each other. A solution of this compound is prepared in the aqueous phase.

-

Partitioning: A known volume of the aqueous solution and a known volume of n-octanol are placed in a separatory funnel or tube. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand for the two phases to separate. Centrifugation may be used to aid separation.

-

Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in octanol] / [Concentration in water]. LogP is then calculated as log₁₀(P).[21][22][23][24]

Biological Activity and Relevance

While primarily utilized in the flavor, fragrance, and chemical synthesis industries, some research has explored the biological activities of related hexenoic acid isomers. For instance, trans-2-hexenoic acid has demonstrated antiviral activity against coxsackievirus B and enterovirus A71 by inhibiting viral entry.[25] However, specific signaling pathways or significant biological activities directly attributed to this compound are not extensively documented in the available literature. Its primary relevance in a biological context currently stems from its use as a building block in the synthesis of more complex, biologically active molecules.[4]

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a chemical compound like this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. While significant biological signaling pathways for this compound have not been identified, its role as a precursor in the synthesis of pharmaceuticals and other specialty chemicals underscores the importance of a thorough understanding of its fundamental properties for professionals in research and development.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. CAS 1577-18-0: this compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound (1577-18-0) | Global Supplier Of Chemicals [chemicalbull.com]

- 6. scbt.com [scbt.com]

- 7. This compound ≥98%, FG | 1577-18-0 [sigmaaldrich.com]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. oecd.org [oecd.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. byjus.com [byjus.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 18. calnesis.com [calnesis.com]

- 19. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. oecd.org [oecd.org]

- 23. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of trans-3-Hexenoic Acid: A Technical Guide

Introduction

trans-3-Hexenoic acid is an unsaturated carboxylic acid with applications in the flavor and fragrance industry, as well as a potential building block in organic synthesis. A thorough understanding of its chemical structure is paramount for its effective utilization and for quality control in its production. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.4 | br s | -COOH |

| 5.631 | m | H-4 |

| 5.512 | m | H-3 |

| 3.067 | d | H-2 |

| 2.058 | m | H-5 |

| 0.993 | t | H-6 |

Solvent: CDCl3, Frequency: 399.65 MHz[1]

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 178.9 | C-1 (COOH) |

| 134.3 | C-4 |

| 121.5 | C-3 |

| 38.6 | C-2 |

| 25.0 | C-5 |

| 13.5 | C-6 |

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm-1) | Intensity | Assignment |

| 2969 | Strong | O-H stretch (carboxylic acid dimer) |

| 1709 | Strong | C=O stretch (carboxylic acid dimer) |

| 1654 | Medium | C=C stretch |

| 1417 | Medium | O-H bend |

| 967 | Strong | =C-H bend (trans) |

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 114 | 15 | [M]+ (Molecular Ion) |

| 99 | 10 | [M - CH3]+ |

| 85 | 30 | [M - C2H5]+ |

| 73 | 100 | [C4H9O]+ |

| 55 | 50 | [C4H7]+ |

| 41 | 60 | [C3H5]+ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl3)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of CDCl3 in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for both 1H and 13C NMR experiments (e.g., pulse sequence, acquisition time, relaxation delay).

-

-

Data Acquisition:

-

Acquire the 1H NMR spectrum.

-

Acquire the 13C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ 7.26 ppm for 1H and δ 77.16 ppm for 13C).

-

Integrate the peaks in the 1H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using IR spectroscopy.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Acetone (B3395972) (for cleaning)

-

Kimwipes

Procedure:

-

Sample Preparation (Liquid Film):

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and wipe gently with a Kimwipe.

-

Place one to two drops of the liquid this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm-1).

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of the carboxylic acid and the trans-alkene moieties.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

-

Helium (carrier gas for GC)

-

Solvent (e.g., dichloromethane (B109758) or methanol, if using GC)

Procedure:

-

Sample Introduction:

-

Using GC-MS: Dilute a small amount of the sample in a suitable volatile solvent. Inject the solution into the GC, where the compound will be separated and then introduced into the mass spectrometer.

-

Using a Direct Insertion Probe: Place a small amount of the liquid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source of the mass spectrometer.

-

-

Ionization:

-

Utilize Electron Ionization (EI) as the ionization method.

-

Set the electron energy to a standard value of 70 eV.

-

-

Mass Analysis:

-

Scan a suitable mass-to-charge (m/z) range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information. Propose structures for the major fragment ions observed in the spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

trans-3-Hexenoic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Hexenoic acid, also known as (E)-3-Hexenoic acid, is an unsaturated carboxylic acid with the chemical formula C₆H₁₀O₂.[1] It is a colorless to pale yellow liquid at room temperature and possesses a characteristic fresh, green, or fruity aroma.[2][3] This compound and its esters are found naturally in various fruits, such as strawberries, and in the volatile oils of plants like bamboo. Its unique sensory properties have led to its use as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products.[3][4][5]

Beyond its applications in the flavor and fragrance sector, this compound serves as a versatile building block in organic synthesis.[3][6] Its chemical structure, featuring both a carboxylic acid group and a trans-configured double bond, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[3][6] Notably, a derivative of this compound is a component of the drug Tesamorelin, a synthetic form of growth-hormone-releasing hormone used to treat HIV-associated lipodystrophy. Recent research has also explored its potential as a biobased solvent and its possible antibacterial and antifungal properties.[5][6]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and a summary of its known applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: General and Chemical Properties

| Property | Value |

| CAS Number | 1577-18-0[7] |

| Molecular Formula | C₆H₁₀O₂[1] |

| Molecular Weight | 114.14 g/mol [1][7] |

| Synonyms | (E)-3-Hexenoic acid, (E)-Hex-3-enoic acid, 3(E)-Hexenoic acid[8] |

| SMILES | CC/C=C/CC(O)=O[1] |

| InChI | 1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+[7] |

| InChIKey | XXHDAWYDNSXJQM-ONEGZZNKSA-N[7] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[9] |

| Melting Point | 11-12 °C[7] |

| Boiling Point | 118-119 °C at 22 mmHg[7] |

| Density | 0.963 g/mL at 25 °C[7] |

| Refractive Index (n20/D) | 1.44[7] |

| Vapor Density | >1 (vs air)[7] |

| Solubility | Slightly soluble in water; soluble in organic solvents.[2][3] |

| Flash Point | 113 °C (closed cup)[7] |

| ¹H NMR (CDCl₃, 399.65 MHz) Shifts (ppm) | 10.4, 5.631, 5.512, 3.067, 2.058, 0.993[10] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the Doebner modification of the Knoevenagel condensation. The following protocol is based on a patented method which utilizes butyraldehyde (B50154) and malonic acid as starting materials with triethanolamine (B1662121) as a catalyst. This approach is noted for producing fewer isomers and avoiding solvent residue.

Experimental Protocol: Synthesis of this compound

Materials:

-

Butyraldehyde

-

Malonic acid

-

Triethanolamine

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware including a multi-neck flask, dropping funnel, condenser, and oil-water separator.

Procedure:

-

Preparation of the Mixed Solution: In a beaker, combine triethanolamine and malonic acid in a mass ratio between 1:3 and 3:1. Stir the mixture until a uniform solution is obtained.

-

Reaction Setup: Assemble a reaction flask equipped with a stirrer, a dropping funnel containing the prepared mixed solution, a condenser, and an oil-water separator. Charge the reaction flask with butyraldehyde. The mass ratio of the mixed solution to butyraldehyde should be between 1:4 and 1:8.

-

Dropping Reaction: Begin stirring the butyraldehyde and purge the system with nitrogen gas to create an inert atmosphere. Heat the flask to a temperature between 60-100 °C.

-

Addition of Mixed Solution: Slowly add the triethanolamine-malonic acid mixed solution dropwise from the dropping funnel into the heated butyraldehyde. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Azeotropic Water Removal: During the reaction, water is produced as a byproduct. This water is removed azeotropically with butyraldehyde. The vapor is condensed and collected in the oil-water separator, allowing for the removal of the aqueous layer while the butyraldehyde is returned to the reaction flask.

-

Reaction Monitoring and Completion: The reaction is typically allowed to proceed for 2-4 hours. The progress of the reaction can be monitored by observing the amount of water collected in the separator.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure. First, remove any unreacted butyraldehyde and other low-boiling fractions. Then, collect the fraction corresponding to this compound to obtain the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of various organic compounds.[6] For instance, it has been used in the preparation of trans-3-hexen-1-ol, which is a key reagent in the synthesis of endo-brevicomin, an insect pheromone.

In the pharmaceutical sector, the most prominent example of its application is in the structure of Tesamorelin. Tesamorelin is a synthetic analogue of growth-hormone-releasing hormone (GHRH) that consists of the 44 amino acid sequence of human GHRH with the addition of a this compound group at the N-terminus. This modification makes the peptide more stable and resistant to enzymatic degradation, thereby enhancing its therapeutic efficacy.

Furthermore, there is growing interest in the potential biological activities of this compound itself. Preliminary investigations suggest it may possess antibacterial and antifungal properties, which could lead to the development of new antimicrobial agents.[5][6] However, detailed studies on its mechanism of action in these contexts are still required.

Conclusion

This compound is a multifaceted chemical compound with established roles in the flavor and fragrance industries and significant potential in organic synthesis and drug development. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive building block for creating complex molecular architectures. The successful incorporation of a this compound moiety to improve the stability of the peptide drug Tesamorelin highlights the value of this compound in pharmaceutical design. Future research into its intrinsic biological activities may further expand its applications in the life sciences. This guide provides a foundational understanding of this compound for researchers and professionals seeking to leverage its properties in their work.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 1577-18-0: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound = 98 , FG 1577-18-0 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tesamorelin - Wikipedia [en.wikipedia.org]

- 7. 3-Hexenoic acid, (E)- [webbook.nist.gov]

- 8. (E)-3-hexenoic acid, 1577-18-0 [thegoodscentscompany.com]

- 9. This compound(1577-18-0) 1H NMR spectrum [chemicalbook.com]

- 10. CN102838474A - Synthesis method for this compound - Google Patents [patents.google.com]

The Green Note: A Technical Guide to the Natural Sources and Isolation of trans-3-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Hexenoic acid, a C6 unsaturated fatty acid, is a significant contributor to the characteristic "green" and fruity aromas of many plants and fruits. Its presence is crucial in the flavor and fragrance industries, and it serves as a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the natural occurrences of this compound, detailing its biosynthesis, and presents comprehensive methodologies for its isolation and quantification from natural matrices.

Natural Occurrence of this compound

This compound is found as a volatile or semi-volatile compound in a variety of plant species, contributing to their distinct aroma profiles. The primary natural sources identified are fruits and plant leaves.

Plant Sources

Strawberries (Fragaria x ananassa): Numerous studies on the volatile organic compounds (VOCs) of strawberries have identified a range of fatty acid derivatives. While specific quantitative data for this compound is often embedded within broader analyses of volatile profiles, its presence is consistently noted as a contributor to the fresh, green notes of the fruit's aroma. The concentration of this and other C6 compounds can vary significantly depending on the strawberry cultivar, maturity stage, and post-harvest storage conditions[1][2][3][4].

Bamboo (Various Species): The leaves of several bamboo species are known to contain a complex mixture of volatile compounds, including this compound. The essential oil extracted from bamboo leaves has been analyzed, revealing the presence of various C6 compounds that contribute to its characteristic scent[5][6][7]. As with strawberries, the concentration can differ based on the specific bamboo species and environmental factors.

Table 1: Reported Natural Sources of this compound and Related C6 Compounds

| Natural Source | Part of Organism | Compound(s) Identified | Typical Concentration Range | References |

| Strawberry (Fragaria x ananassa) | Fruit | This compound, Hexanoic acid, (E)-2-Hexenal | Not explicitly quantified in most studies; part of the complex volatile profile. | [1][2][3][4] |

| Bamboo (Various species) | Leaves | This compound, (E)-2-Hexenal, 3-Hexen-1-ol | Not explicitly quantified; a component of the essential oil. | [5][6][7] |

Note: Explicit quantitative data for this compound remains limited in publicly available literature. The table reflects its confirmed presence, with concentrations of related C6 compounds often being reported in broader volatile profile analyses.

Microbial and Animal Sources

The current body of scientific literature does not provide significant evidence for the widespread natural occurrence of this compound in microorganisms or animal products. While short-chain fatty acids are produced by microbial fermentation in the gut and are present in ruminant milk, the focus is typically on saturated fatty acids like butyric and propionic acid[8][9][10]. Further research may yet uncover specific microbial strains or animal-derived sources of this unsaturated C6 acid.

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

In plants, the biosynthesis of C6 volatile compounds, including this compound, is primarily governed by the lipoxygenase (LOX) pathway. This pathway is typically initiated in response to tissue damage, such as during herbivory or mechanical harvesting.

The key steps are as follows:

-

Release of Polyunsaturated Fatty Acids (PUFAs): Upon cell disruption, lipases release polyunsaturated fatty acids, primarily linolenic acid (C18:3) and linoleic acid (C18:2), from membrane lipids.

-

Hydroperoxidation by Lipoxygenase (LOX): The enzyme lipoxygenase introduces molecular oxygen into the fatty acid chain, forming a hydroperoxide intermediate. For the formation of C6 compounds, 13-hydroperoxides are the key precursors.

-

Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxide is then cleaved by hydroperoxide lyase (HPL) into two smaller molecules. The cleavage of 13-hydroperoxylinolenic acid yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.

-

Isomerization and Oxidation: The initially formed (Z)-3-hexenal can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal. Further oxidation of these hexenals by aldehyde dehydrogenases can lead to the formation of the corresponding hexenoic acids, including this compound.

Isolation and Purification of this compound

The isolation of this compound from natural sources involves the extraction of volatile and semi-volatile compounds, followed by chromatographic purification. The choice of method depends on the starting material and the desired purity of the final product.

Experimental Protocols

This method is suitable for the rapid screening of volatile compounds, including this compound, in plant materials like strawberries.

Materials:

-

Fresh or frozen plant material (e.g., strawberries, bamboo leaves)

-

20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanol (B43104) or a deuterated analog of a related fatty acid)

Procedure:

-

Sample Preparation: Homogenize a known amount of the plant material (e.g., 5 g of strawberries) and place it into a 20 mL headspace vial.

-

Matrix Modification: Add a saturated solution of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.

-

Internal Standard Addition: Spike the sample with a known amount of the internal standard.

-

Incubation and Extraction: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

Data Analysis: Identify this compound based on its mass spectrum and retention time compared to an authentic standard. Semi-quantification can be performed by comparing the peak area of the analyte to that of the internal standard.

This protocol is designed for the extraction of a broader range of lipids, including free fatty acids, from plant leaves. Subsequent purification steps are required to isolate this compound.

Materials:

-

Fresh or freeze-dried plant leaves

-

Blender or homogenizer

-

Potassium chloride (KCl) solution (0.88%)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Diethyl ether

-

Formic acid

Procedure:

-

Extraction: a. Homogenize 100 g of plant leaves with a mixture of chloroform and methanol (1:2, v/v). b. Add more chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v). c. Filter the mixture to remove solid plant material. d. Allow the filtrate to separate into two phases. The lower chloroform phase contains the lipids. e. Collect the chloroform phase and wash it with the KCl solution to remove non-lipid contaminants. f. Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

-

Purification by Column Chromatography: a. Prepare a silica gel column packed in hexane. b. Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the column. c. Elute the column with a gradient of hexane and diethyl ether. Neutral lipids will elute first. d. To elute the free fatty acids, including this compound, increase the polarity of the mobile phase by adding a small percentage of formic acid to the diethyl ether. e. Collect fractions and monitor them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing this compound. f. Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Conclusion

This compound is a naturally occurring compound primarily found in fruits like strawberries and the leaves of plants such as bamboo, where it contributes to their characteristic aromas. Its biosynthesis in plants is well-understood and proceeds via the lipoxygenase pathway. While quantitative data on its concentration in natural sources is still somewhat limited, established analytical techniques such as HS-SPME-GC-MS can be used for its detection and semi-quantification. For preparative purposes, solvent extraction followed by column chromatography provides a viable route for its isolation. Further research into microbial and animal sources may reveal new avenues for the natural production of this valuable compound. The detailed protocols and biosynthetic pathway information provided in this guide offer a solid foundation for researchers and professionals in the fields of natural product chemistry, flavor science, and drug development.

References

- 1. dot | Graphviz [graphviz.org]

- 2. Identification of Organic Volatile Markers Associated with Aroma during Maturation of Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening [hst-j.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

The Enigmatic Role of trans-3-Hexenoic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-Hexenoic acid, a six-carbon unsaturated fatty acid, is a molecule of growing interest within the scientific community. While its presence has been noted in various biological systems, its specific roles and metabolic pathways within microorganisms remain largely uncharacterized. This technical guide aims to consolidate the current understanding of this compound's interaction with microbial life, detailing its hypothetical metabolic fate, potential signaling functions, and the experimental methodologies required for its study. This document is intended to serve as a foundational resource for researchers investigating novel metabolic pathways, microbial signaling, and new targets for drug development.

Chemical and Physical Properties

This compound is a short-chain fatty acid with the chemical formula C₆H₁₀O₂. The presence of a double bond in the trans configuration at the third carbon position imparts specific chemical properties that influence its biological activity and metabolic processing.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| CAS Number | 1577-18-0 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity, cheesy |

| Solubility | Limited in water, soluble in organic solvents |

Microbial Metabolism of this compound: A Hypothetical Pathway

While direct experimental evidence detailing the complete metabolic pathway of this compound in microorganisms is scarce, its degradation can be inferred from the well-established principles of fatty acid metabolism, specifically the β-oxidation pathway. The key challenge for the metabolism of this compound is the position of the trans-double bond, which prevents direct entry into the β-oxidation cycle.

Based on the metabolism of other unsaturated fatty acids, the following hypothetical pathway is proposed:

-

Activation: Like all fatty acids, this compound must first be activated to its coenzyme A (CoA) thioester, trans-3-hexenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

-

Isomerization: The trans-3-hexenoyl-CoA is not a substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase. Therefore, an isomerization step is necessary. An enzyme, likely a Δ³,Δ²-enoyl-CoA isomerase, would catalyze the conversion of trans-3-hexenoyl-CoA to trans-2-hexenoyl-CoA.[1][2][3][4] This repositions the double bond to a location amenable to the standard β-oxidation machinery.

-

β-Oxidation: trans-2-Hexenoyl-CoA can then proceed through the conventional steps of the β-oxidation pathway:

-

Hydration: Enoyl-CoA hydratase hydrates the double bond to form L-3-hydroxyhexanoyl-CoA.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-ketohexanoyl-CoA.

-

Thiolysis: Thiolase cleaves 3-ketohexanoyl-CoA, producing acetyl-CoA and butyryl-CoA.

-

-

Further Oxidation: The resulting acetyl-CoA can enter the citric acid cycle for energy production. The butyryl-CoA would undergo two more rounds of β-oxidation to yield two additional molecules of acetyl-CoA.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delta3-cis-Delta2-trans-enoyl-CoA isomerase - Wikipedia [en.wikipedia.org]

A Theoretical and Computational Guide to trans-3-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-Hexenoic acid (C₆H₁₀O₂) is an unsaturated fatty acid with emerging interest in various industrial and research fields, including flavor and fragrance, and as a precursor for synthesizing pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular properties of this compound. Due to a lack of specific in-depth computational studies on this compound, this document leverages detailed computational analysis of a structurally similar molecule, trans-3-methyl-2-hexenoic acid, as a case study to illustrate the methodologies and expected theoretical insights. This guide also compiles known experimental data for this compound and presents generalized experimental protocols for its characterization. Furthermore, potential biological activities are discussed based on studies of similar short-chain unsaturated fatty acids, proposing avenues for future research.

Introduction

This compound is a medium-chain fatty acid characterized by a carbon-carbon double bond in the trans configuration between the third and fourth carbon atoms.[3] This structural feature is crucial in defining its chemical reactivity and physical properties. While it is utilized in the flavor and fragrance industry, its potential in biochemical and pharmaceutical applications remains an active area of investigation.[2] Computational chemistry offers powerful tools to elucidate the electronic structure, spectroscopic properties, and reactivity of such molecules, providing a theoretical framework to guide experimental studies and drug development efforts.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| CAS Number | 1577-18-0 | [4] |

| Boiling Point | 209.0 ± 9.0 °C at 760 mmHg | [5] |

| Melting Point | 11-12 °C | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| LogP | 1.4273 | [3] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |

| Number of Hydrogen Bond Acceptors | 1 | [3] |

| Number of Hydrogen Bond Donors | 1 | [3] |

| Number of Rotatable Bonds | 3 | [3] |

Computational Analysis: A Case Study of a Structurally Similar Molecule

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

A typical computational protocol would involve:

-

Software: Gaussian, ORCA, etc.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional.

-

Basis Set: 6-311G(d,p) or a similar Pople-style basis set that provides a good balance between accuracy and computational cost.

The results of such a calculation would provide optimized bond lengths and angles. For trans-3-methyl-2-hexenoic acid, the optimized structure reveals the planarity of the conjugated system and the specific geometric parameters of the carboxylic acid group.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests higher reactivity.

For trans-3-methyl-2-hexenoic acid, the HOMO-LUMO energy gap was calculated to be 5.9910 eV, indicating moderate reactivity and stability. The analysis also shows that the HOMO is primarily localized on the C=C double bond and the carboxylic acid group, while the LUMO is delocalized over the same regions.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the molecule's chemical behavior.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Softness (S) | 1 / η | Measure of polarizability |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

For trans-3-methyl-2-hexenoic acid, these descriptors suggest a moderate ability to accept electrons in chemical interactions.

Vibrational Analysis

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the molecule's functional groups. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, the characteristic C=O stretching frequency of the carboxylic acid and the C=C stretching of the alkene bond can be precisely assigned.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" orbitals. It can reveal information about charge distribution, hybridization, and delocalization of electrons (e.g., hyperconjugation). For a molecule with a conjugated system, NBO analysis can quantify the extent of electron delocalization.

Experimental Protocols

The following sections outline standard experimental procedures for the characterization of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal interference in the regions of interest.[6]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the salt plates or the solvent is first recorded. Then, the spectrum of the sample is acquired.

-

Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, key absorptions include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and a C=C stretch (~1650 cm⁻¹).[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired.

-

Analysis:

-

In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals are analyzed to determine the connectivity of the hydrogen atoms. The olefinic protons are expected to appear in the range of 5.2-5.5 ppm.[9] The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (~10-13 ppm).[10]

-

In ¹³C NMR, the chemical shifts of the carbon signals identify the different types of carbon atoms (alkane, alkene, carbonyl). The carboxyl carbon is expected in the 165-185 ppm region.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.

Methodology:

-

Derivatization (Optional but common for fatty acids): The carboxylic acid is often converted to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, to improve chromatographic performance.[11][12] This is typically done through acid- or base-catalyzed esterification.[12]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

Detection: As the components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Analysis: The retention time from the GC helps in identification, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used to confirm the structure.

Potential Biological Activity and Signaling Pathways

While the specific biological roles of this compound are not extensively studied, research on similar short-chain fatty acids (SCFAs) and short-chain unsaturated fatty acids provides a basis for postulating its potential activities.

SCFAs are known to act as signaling molecules, primarily through the activation of G protein-coupled receptors (GPCRs) like FFAR2 and FFAR3, and by inhibiting histone deacetylases (HDACs).[13][14] These pathways are involved in regulating inflammation, glucose metabolism, and lipid metabolism.[14][15]

A study on trans-2-hexenoic acid, a close isomer, has demonstrated its antiviral activity against Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71).[16][17] The study suggested that the molecule inhibits the replication of these viruses at the entry stage.[16][17] This finding opens up the possibility that this compound may possess similar antiviral properties.

Visualizations

General Workflow for Theoretical and Experimental Analysis

Caption: Workflow for the integrated computational and experimental study of this compound.

Hypothetical Signaling Pathway for Antiviral Activity

Based on the findings for trans-2-hexenoic acid, a plausible mechanism of action for this compound against enteroviruses can be proposed.

Caption: Proposed mechanism of antiviral action for this compound, targeting viral entry.

Conclusion

This compound presents an interesting subject for both fundamental and applied research. While detailed computational studies on this specific molecule are yet to be published, the methodologies outlined in this guide provide a clear roadmap for such investigations. The combination of DFT calculations for predicting molecular properties and experimental techniques like IR, NMR, and GC-MS for structural verification forms a robust approach to its characterization. Furthermore, the potential for biological activity, particularly antiviral effects, warrants further exploration and could position this compound as a lead compound in future drug development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H10O2 | CID 5282708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-3-hexenoic acid | CAS#:1577-18-0 | Chemsrc [chemsrc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. lipidmaps.org [lipidmaps.org]

- 12. benchchem.com [benchchem.com]

- 13. Short-chain fatty acid: An updated review on signaling, metabolism, and therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of trans-3-Hexenoic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of trans-3-Hexenoic acid from butyraldehyde (B50154) and malonic acid. The described protocol is based on a modified Knoevenagel-Doebner condensation, offering a straightforward and efficient method for obtaining the target compound.

Introduction

This compound is a valuable unsaturated carboxylic acid used as a building block in the synthesis of various pharmaceuticals and as a flavoring agent. The synthesis route described herein utilizes a Doebner-von Miller reaction, a variation of the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, in this case, malonic acid. This reaction is catalyzed by a weak amine base, such as triethanolamine, and is followed by decarboxylation to yield the α,β-unsaturated acid. A key advantage of the featured protocol is the use of butyraldehyde as both a reactant and a solvent, simplifying the process and minimizing solvent residue in the final product.[1]

Reaction Scheme

The overall reaction for the synthesis of this compound from butyraldehyde and malonic acid is depicted below:

The reaction proceeds via a condensation of butyraldehyde with the enolate of malonic acid, followed by dehydration and subsequent decarboxylation to form the final this compound product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on the referenced protocol.

| Parameter | Value | Reference |

| Reactants | Butyraldehyde, Malonic Acid | [1] |

| Catalyst | Triethanolamine | [1] |

| Reactant Molar Ratio (Butyraldehyde:Malonic Acid:Triethanolamine) | ~4.7 : 1 : 0.8 | Calculated from patent[1] |

| Reaction Temperature | 60-100 °C | [1] |

| Reaction Time | 2-4 hours | [1] |

| Reported Yield | High (85-90% for similar reactions) | [1][2] |

| Product Purity | >98% (by GC) | [1] |

Experimental Protocol

This protocol is adapted from the procedure described in patent CN10283847A.[1]

Materials:

-

Butyraldehyde (C₄H₈O, MW: 72.11 g/mol , density: 0.817 g/mL)

-

Malonic Acid (CH₂(COOH)₂, MW: 104.06 g/mol )

-

Triethanolamine (C₆H₁₅NO₃, MW: 149.19 g/mol , density: 1.124 g/mL)

-

Nitrogen gas (N₂)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, oil-water separator)

-

Heating mantle

-

Magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Preparation of the Malonic Acid-Catalyst Mixture:

-

In a beaker, combine 104.06 g (1.0 mol) of malonic acid and 119.35 g (0.8 mol, ~106 mL) of triethanolamine.

-

Stir the mixture until a uniform solution is obtained.

-

-

Reaction Setup:

-

In a 1 L four-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with an oil-water separator, and a nitrogen inlet, add 342.4 g (4.75 mol, ~420 mL) of butyraldehyde.

-

Begin stirring and purge the flask with nitrogen gas.

-

Heat the butyraldehyde to 80 °C using a heating mantle.

-

-

Addition of Reactants and Reaction:

-

Slowly add the malonic acid-triethanolamine mixture to the heated butyraldehyde via the dropping funnel over a period of approximately 1 hour.

-

Maintain the reaction temperature between 80-100 °C.

-